

The Evolving Landscape of 1-(Methylsulfonyl)piperidin-4-ol Derivatives in Drug Discovery

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Compound of Interest

Compound Name: 1-(Methylsulfonyl)piperidin-4-ol

Cat. No.: B1321963

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **1-(methylsulfonyl)piperidin-4-ol** scaffold is a key building block in medicinal chemistry, recognized for its utility as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds.^[1] Its favorable physicochemical properties, including metabolic stability and polarity, combined with the synthetic tractability of the hydroxyl and methylsulfonyl groups, make it an attractive starting point for the development of novel therapeutics. This technical guide provides an overview of the biological activities of derivatives incorporating this core structure, with a focus on their potential as kinase inhibitors and agents targeting other critical biological pathways.

Kinase Inhibitor Potential

The 1-(methylsulfonyl)piperidine moiety is a common feature in the design of kinase inhibitors, where it often serves as a solvent-exposed region of the molecule, contributing to solubility and overall drug-like properties. While comprehensive structure-activity relationship (SAR) studies on a series of direct derivatives of **1-(methylsulfonyl)piperidin-4-ol** are not extensively documented in publicly available literature, the importance of the related 1-(methylsulfonyl)piperazine scaffold is well-established in potent kinase inhibitors.

One prominent example is the dual PI3K/mTOR inhibitor, GDC-0941. Although it features a piperazine ring instead of a piperidine ring, the presence of the methylsulfonyl group is critical

for its activity and pharmacokinetic profile.

Quantitative Data: PI3K/mTOR Inhibition

Compound	Target	IC50 (nM)	Cell-based Assay	Reference
GDC-0941	PI3K α	3	pAkt inhibition in U87 cells	[2]
GDC-0941	PI3K β	33	pAkt inhibition in U87 cells	[2]
GDC-0941	PI3K δ	3	pAkt inhibition in U87 cells	[2]
GDC-0941	PI3K γ	13	pAkt inhibition in U87 cells	[2]
GDC-0941	mTOR	17	pS6RP inhibition in U87 cells	[2]

Note: The table presents data for a structurally related compound to illustrate the potential of the methylsulfonylpiperazine/piperidine scaffold.

Experimental Protocols

PI3K/mTOR Enzyme Inhibition Assay (General Protocol)

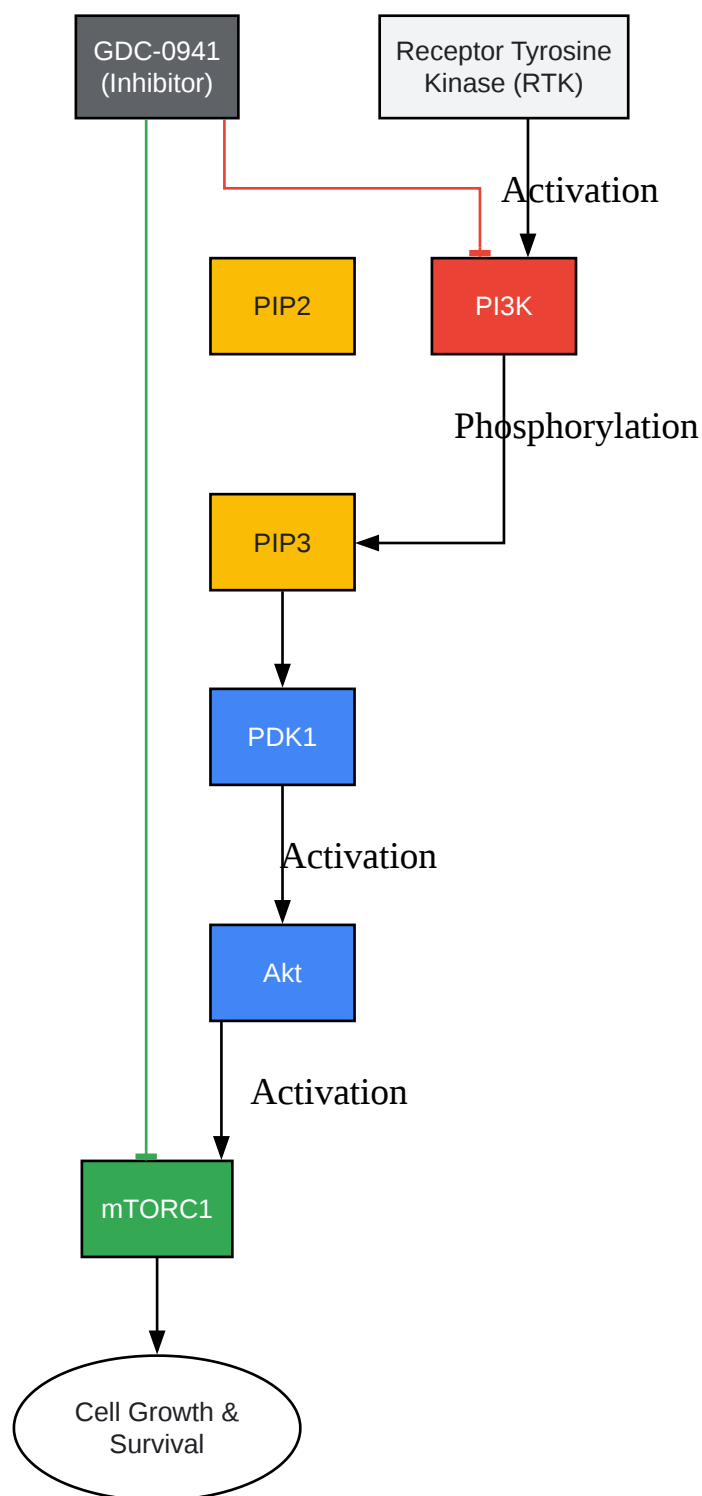
A common method for determining the inhibitory activity of compounds against PI3K and mTOR kinases involves a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

- Reagents and Materials: Recombinant human PI3K and mTOR kinases, ATP, biotinylated PIP2 substrate, and FRET-paired antibodies (e.g., anti-GST-terbium cryptate and anti-phospho-PIP3-d2).
- Assay Procedure:
 - The kinase, inhibitor, and biotinylated PIP2 are pre-incubated in an assay buffer.

- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a defined period at room temperature.
- The reaction is stopped, and the detection reagents (antibodies) are added.
- After another incubation period, the TR-FRET signal is read on a suitable plate reader.
- Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for cancer therapy.



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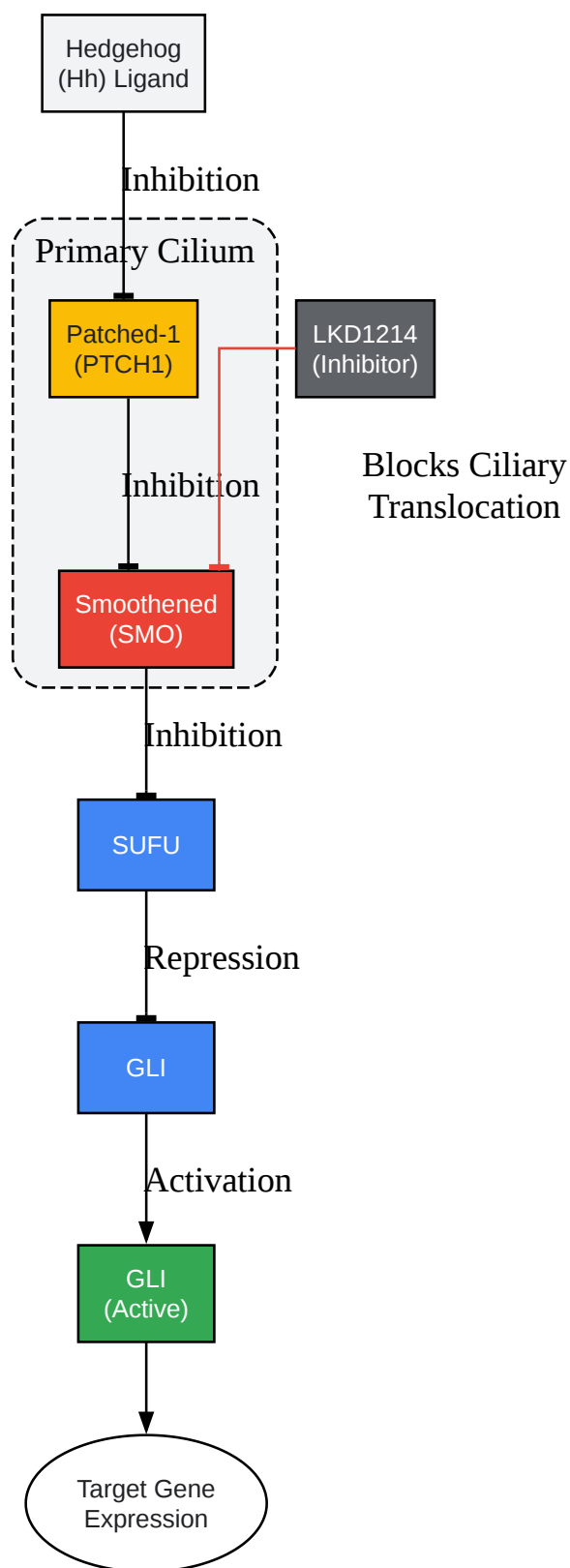
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

Activity in Other Therapeutic Areas

Derivatives of piperidine sulfonyl compounds have shown promise in a variety of other therapeutic areas, including oncology and infectious diseases.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. A novel indole derivative bearing a 1-(benzylsulfonyl)piperidin-4-yl moiety, LKD1214, has been identified as a potent inhibitor of the Hh pathway.^[3] This compound acts by repressing the activity of Smoothened (SMO), a key transmembrane protein in the Hh pathway, by blocking its ciliary translocation.^[3]

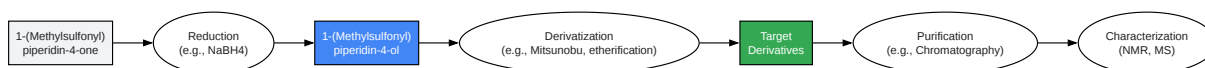


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Caption: Simplified Hedgehog signaling pathway and the inhibitory action of LKD1214.

Synthetic Methodologies

The synthesis of **1-(methylsulfonyl)piperidin-4-ol** derivatives typically involves the modification of the 4-hydroxy group or the piperidine ring. A general synthetic workflow is depicted below.



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Caption: General synthetic workflow for **1-(methylsulfonyl)piperidin-4-ol** derivatives.

Conclusion and Future Directions

The **1-(methylsulfonyl)piperidin-4-ol** scaffold and its close analogs represent a valuable starting point for the design of novel therapeutic agents. The existing body of research, although fragmented, highlights the potential of this chemical class to yield potent inhibitors of various biological targets, particularly protein kinases and components of key signaling pathways. Future research efforts should focus on the systematic exploration of the chemical space around the **1-(methylsulfonyl)piperidin-4-ol** core to establish clear structure-activity relationships for different therapeutic targets. Such studies will be instrumental in unlocking the full potential of this promising scaffold in drug discovery.

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